4-Cyano-N-(prop-2-YN-1-YL)benzamide
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Overview
Description
4-Cyano-N-(prop-2-YN-1-YL)benzamide is an organic compound with the molecular formula C11H8N2O. It is characterized by the presence of a cyano group (-CN) and a propynyl group (-C≡CH) attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 4-Cyano-N-(prop-2-YN-1-YL)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with propargylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
4-Cyano-N-(prop-2-YN-1-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-Cyano-N-(prop-2-YN-1-YL)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyano-N-(prop-2-YN-1-YL)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the propynyl group play crucial roles in its binding affinity and reactivity. The compound can modulate the activity of its targets through covalent or non-covalent interactions, leading to various biological effects .
Comparison with Similar Compounds
4-Cyano-N-(prop-2-YN-1-YL)benzamide can be compared with other similar compounds, such as:
- 4-Cyano-N-(4-acetylphenyl)benzamide
- 3-Cyano-N-(4-methylbenzyl)benzamide
- 3-Cyano-N-(2-furylmethyl)benzamide
- 4-Iodo-N-(2-propynyl)benzamide
- 3-Cyano-N-(prop-2-en-1-yl)benzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
82225-35-2 |
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Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-cyano-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C11H8N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h1,3-6H,7H2,(H,13,14) |
InChI Key |
PQNZTIVSDYFQDD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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